molecular formula C24H17N3O2 B3449158 N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 5838-30-2

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B3449158
CAS No.: 5838-30-2
M. Wt: 379.4 g/mol
InChI Key: INLDPBQURJDSGM-UHFFFAOYSA-N
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Description

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazolo-pyridine moiety fused to a phenyl ring and linked to a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the formation of the oxazolo-pyridine ring system through a cyclization reaction, followed by the introduction of the phenyl and naphthalene carboxamide groups via coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs.

Scientific Research Applications

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-pyridine derivatives and naphthalene carboxamides, such as:

  • N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide
  • 2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Uniqueness

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-15-11-12-17(24-27-22-21(29-24)10-5-13-25-22)14-20(15)26-23(28)19-9-4-7-16-6-2-3-8-18(16)19/h2-14H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLDPBQURJDSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360185
Record name N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5838-30-2
Record name N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
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N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
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N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
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N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
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N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Reactant of Route 6
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide

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